molecular formula C20H32O4 B13399723 10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one

10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one

Cat. No.: B13399723
M. Wt: 336.5 g/mol
InChI Key: ZVWMOTMHZYWJPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PGF2alpha-1,9-lactone involves the conversion of prostaglandin F2alpha into its lactone form. This process typically includes the formation of an ester bond through intramolecular cyclization. The reaction conditions often require the presence of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of PGF2alpha-1,9-lactone may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

PGF2alpha-1,9-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of PGF2alpha-1,9-lactone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of PGF2alpha-1,9-lactone depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions often result in the formation of various esters and ethers .

Scientific Research Applications

PGF2alpha-1,9-lactone has a wide range of scientific research applications:

Mechanism of Action

PGF2alpha-1,9-lactone exerts its effects by binding to the prostaglandin F2alpha receptor. This interaction triggers a cascade of molecular events, including the activation of G protein-coupled receptors and downstream signaling pathways. The compound’s mechanism of action involves the regulation of gene expression and modulation of cellular activities such as inflammation and vascular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PGF2alpha-1,9-lactone include other prostaglandin analogs such as latanoprost, bimatoprost, and travoprost. These compounds share structural similarities and are used in various therapeutic applications .

Uniqueness

PGF2alpha-1,9-lactone is unique due to its stability against hydrolysis and its specific binding affinity to the prostaglandin F2alpha receptor. This makes it a valuable compound for research and therapeutic purposes, particularly in the fields of cardiovascular and reproductive health .

Properties

IUPAC Name

10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMOTMHZYWJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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